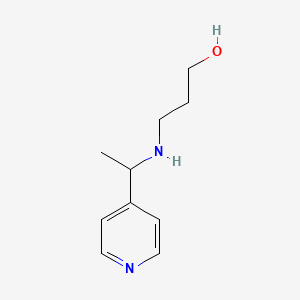
N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine” is a chemical compound with the CAS Number: 626217-97-8 . It has a molecular weight of 241.42 and its IUPAC name is N1,N~1~-diethyl-N~3~- (1-ethyl-4-piperidinyl)-1,3-propanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Aplicaciones Científicas De Investigación
Magnetic and Structural Characterization
Research on nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases has revealed significant insights into their synthesis, structure, and magnetic properties. These complexes, synthesized from condensation reactions involving diamines, exhibit varied coordination geometries and magnetic interactions. Notably, studies have demonstrated weak intramolecular ferromagnetic coupling and intermolecular antiferromagnetic interactions between nickel(II) centers in certain complexes. The structural analysis, supported by single crystal X-ray diffraction, has elucidated the distinct coordination environments and the role of coordinated water and thiocyanate anions in forming hydrogen-bonded networks (Bhowmik et al., 2010).
Electrochemical Studies
In the study of binuclear copper(II) complexes derived from unsymmetrical polydentate ligands, the focus has been on the synthesis and characterization of these complexes and their electrochemical behaviors. The copper(II) ions in these complexes exhibit moderate antiferromagnetic exchange interactions. Electrochemical studies reveal quasi-reversible two-step single electron transfers at negative potentials, indicating potential applications in electrochemical devices and catalysis (Kamatchi et al., 2005).
Catalysis and Polymerization
Cadmium(II) Schiff base complexes have been explored for their applications in corrosion inhibition on mild steel and potential use in polymerization processes. These complexes exhibit the ability to protect mild steel surfaces from corrosion, demonstrating the practical applications of Schiff base complexes in material science and engineering. Furthermore, the synthesis of cadmium(II) complexes with N,N',X-tridentate X-substituted (X = N, O) 2-iminomethylpyridines has led to innovations in the polymerization of rac-lactide and methyl methacrylate, showing promise in the production of polymers with specific properties (Das et al., 2017).
Atmospheric Chemistry
The interactions between atmospheric diamines, including propane-1,3-diamine, and sulfuric acid have been studied to understand their potential role in new particle formation in the atmosphere. This research provides insights into the molecular interactions that could influence atmospheric chemistry and cloud formation processes (Elm et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N',N'-diethyl-N-(1-ethylpiperidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWCSBKCAYOACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCN(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

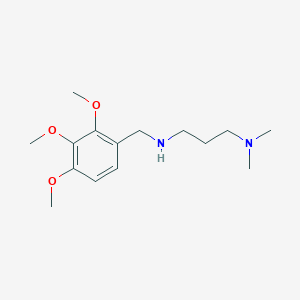
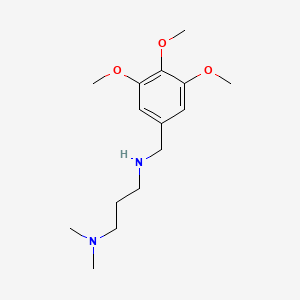
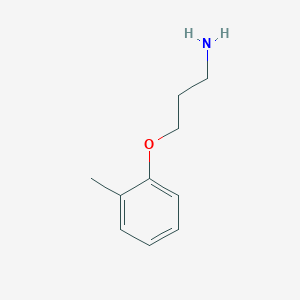
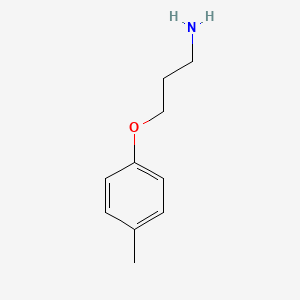
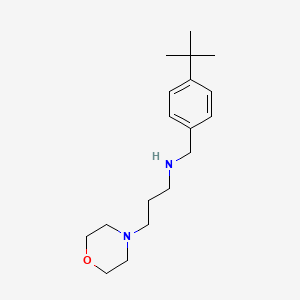
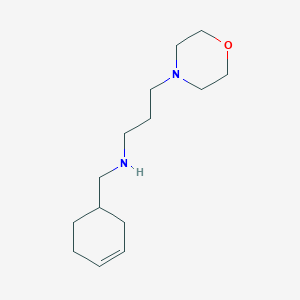

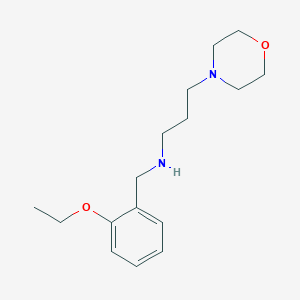
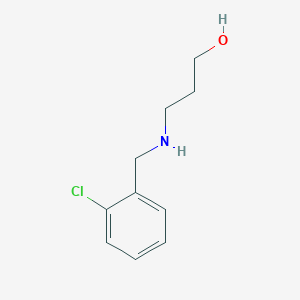
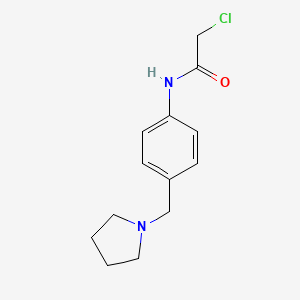
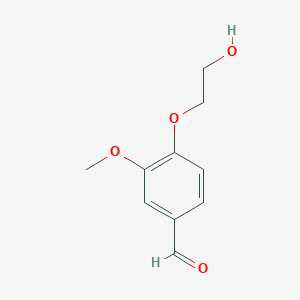
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

